![molecular formula C26H27N5O4 B2678339 benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-19-8](/img/no-structure.png)

benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

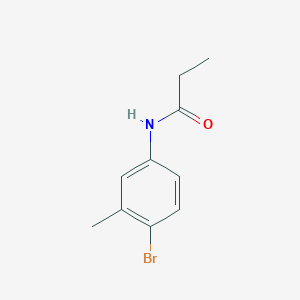

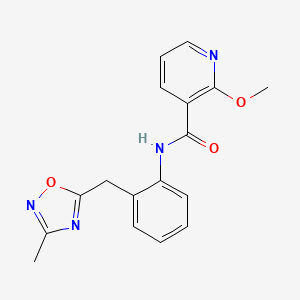

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurinone core, which is a type of heterocyclic compound found in many biologically active molecules. The benzyl groups attached to the molecule could potentially increase its lipophilicity, which might influence its behavior in biological systems .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidopurinone core and the attachment of the benzyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a hexahydropyrimidopurinone ring, which is a bicyclic structure containing both nitrogen and oxygen atoms. The molecule also has benzyl groups and an acetate group attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl groups could potentially undergo reactions such as oxidation or substitution, and the acetate group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzyl groups could increase its lipophilicity, and the acetate group could potentially make it more polar .科学的研究の応用

Synthesis and Chemical Properties

Acyclic Nucleotide Analogues Synthesis : A study detailed the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing a method to produce isomeric compounds with potential for further chemical modifications and applications in medicinal chemistry (Alexander et al., 2000).

Reactivity of Ester Compounds : Another research explored the reactivity of esters of acetic acid with N-containing alcohols, including dimethylamino-alkylacetates, highlighting the nuanced chemical interactions and potential for creating complex organic molecules (Determann & Merz, 1969).

Metal-Organic Polymer Photoluminescence : A study on the solvothermal reaction involving zinc acetate with mixed carboxylates led to the creation of a metal-organic polymer with unique photoluminescent properties, demonstrating the potential of such compounds in materials science (Chen et al., 2003).

Potential Applications

Antiviral Activity : Compounds related to benzylpurines have been synthesized and evaluated for their antiviral activity against rhinovirus, indicating the therapeutic potential of such derivatives in treating viral infections (Kelley et al., 1988).

Cancer Stem Cells Targeting : Novel benzoyl-dihydropyrimidinone/thione derivatives were synthesized and showed significant activity against cancer stem cells, suggesting applications in cancer treatment and the importance of structural modifications for enhancing biological activity (Bhat et al., 2016).

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one with benzyl bromoacetate in the presence of a base, followed by esterification of the resulting intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one", "benzyl bromoacetate", "base", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Condensation of 9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one with benzyl bromoacetate in the presence of a base to form the intermediate benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate.", "Step 2: Esterification of the intermediate with acetic anhydride in the presence of a catalyst to form the final product benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] } | |

CAS番号 |

877616-19-8 |

分子式 |

C26H27N5O4 |

分子量 |

473.533 |

IUPAC名 |

benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |

InChI |

InChI=1S/C26H27N5O4/c1-18-13-29(15-19-9-5-3-6-10-19)25-27-23-22(30(25)14-18)24(33)31(26(34)28(23)2)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3 |

InChIキー |

LDLUQNXWFAFZJV-UHFFFAOYSA-N |

SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2678262.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B2678265.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2678266.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile](/img/structure/B2678267.png)

![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)